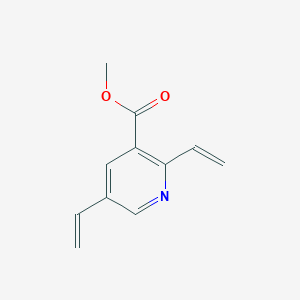

Methyl 2,5-divinylnicotinate

Beschreibung

Methyl 2,5-divinylnicotinate is a nicotinic acid derivative featuring a methyl ester group at the carboxyl position and two vinyl substituents at the 2- and 5-positions of the pyridine ring. This compound is of interest due to its unique electronic and steric properties, which arise from the conjugation of the electron-rich vinyl groups with the aromatic ring. However, direct experimental data on this compound are sparse in the provided evidence, necessitating comparisons with structurally related analogs.

Eigenschaften

Molekularformel |

C11H11NO2 |

|---|---|

Molekulargewicht |

189.21 g/mol |

IUPAC-Name |

methyl 2,5-bis(ethenyl)pyridine-3-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-4-8-6-9(11(13)14-3)10(5-2)12-7-8/h4-7H,1-2H2,3H3 |

InChI-Schlüssel |

HLTNLZNIFIJJDG-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(N=CC(=C1)C=C)C=C |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their substituent effects:

Key Observations:

- Electronic Effects: The vinyl groups in Methyl 2,5-divinylnicotinate are electron-donating, activating the pyridine ring toward electrophilic substitution. In contrast, chloro substituents (e.g., Methyl 2,5-dichloroisonicotinate) are electron-withdrawing, deactivating the ring and slowing hydrolysis .

- Steric and Solubility Differences: The bulky vinyl groups increase steric hindrance compared to smaller substituents like Cl. This may reduce solubility in polar solvents but enhance compatibility with hydrophobic matrices.

- Ester Reactivity: Methyl esters (e.g., Methyl nicotinate) are generally more prone to hydrolysis than ethyl esters (e.g., Ethyl 2,5-dichloroisonicotinate) due to lower steric protection of the carbonyl group .

Reactivity and Stability

- Hydrolysis and Methanolysis: Evidence from dihydrofuran carboxylates (e.g., methyl 2,5-dimethoxy-2,5-dihydrofuran-2-carboxylate) suggests that electron-donating groups (e.g., methoxy) accelerate ring-opening reactions under acidic conditions . By analogy, the vinyl groups in Methyl 2,5-divinylnicotinate may render it susceptible to similar ring modifications or nucleophilic attacks.

- Safety Profile: While Methyl nicotinate is a known skin irritant requiring immediate decontamination , the safety data for Methyl 2,5-divinylnicotinate remain uncharacterized. The vinyl groups could introduce additional toxicity risks, such as sensitization or polymerization hazards.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.